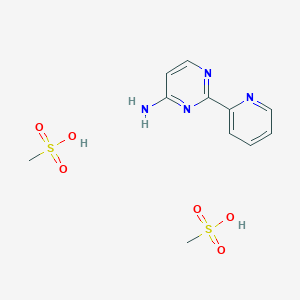![molecular formula C19H18N2S B14576926 2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine CAS No. 61338-00-9](/img/structure/B14576926.png)
2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl and phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or nickel complexes, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium or nickel catalysts, THF, DMF
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines, alcohols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Phenylsulfanyl)(phenyl)methyl]pyridin-3-amine
- 2-[(Benzylsulfanyl)(methyl)methyl]pyridin-3-amine
- 2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-4-amine
Uniqueness
2-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzylsulfanyl and phenylmethyl groups on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
61338-00-9 |
|---|---|
Molecular Formula |
C19H18N2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[benzylsulfanyl(phenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C19H18N2S/c20-17-12-7-13-21-18(17)19(16-10-5-2-6-11-16)22-14-15-8-3-1-4-9-15/h1-13,19H,14,20H2 |
InChI Key |
OMYBBMPXQSGKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)C3=C(C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14576847.png)
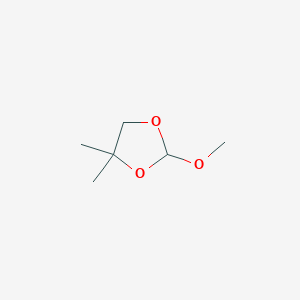
![Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane](/img/structure/B14576876.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-amine](/img/structure/B14576880.png)

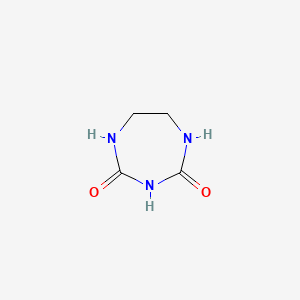
![Oxo{3-[(propan-2-yl)amino]propoxy}phosphaniumolate](/img/structure/B14576897.png)
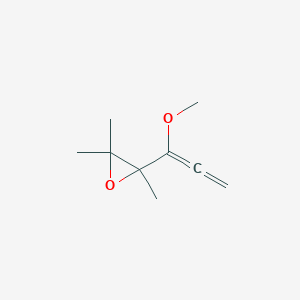
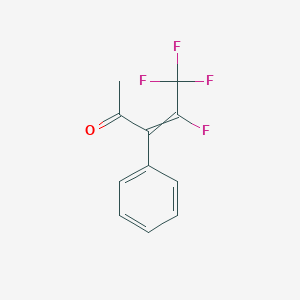

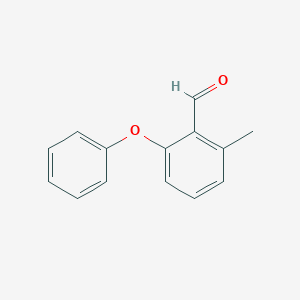
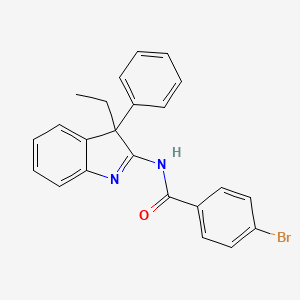
![Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide](/img/structure/B14576924.png)
